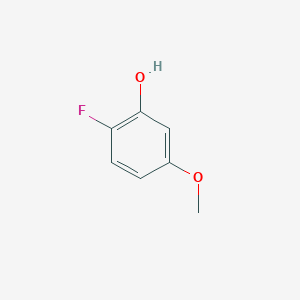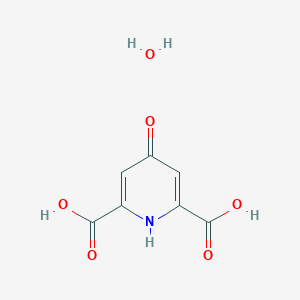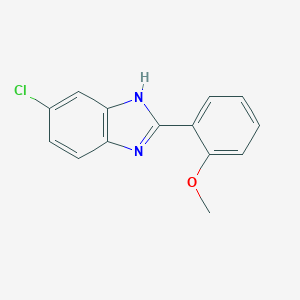
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole, also known as CMB, is a benzimidazole derivative that has been extensively studied for its potential use in various scientific research applications. This compound is known for its potent biological activity and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole is not fully understood. However, studies have shown that 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole exerts its anti-cancer activity by targeting various cellular pathways involved in cell growth and survival. 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole has been shown to inhibit the activity of various enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division.
Effets Biochimiques Et Physiologiques
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole exhibits a range of biochemical and physiological effects. Studies have shown that 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole can induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole has also been shown to modulate various signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole has several advantages for use in lab experiments. It is a potent and selective inhibitor of various enzymes involved in DNA replication and cell division, making it an ideal tool for studying these processes. Additionally, 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole has been shown to exhibit low toxicity in normal cells, making it a promising candidate for use in cancer therapy.
However, there are also some limitations associated with the use of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole in lab experiments. 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole is a relatively complex molecule, and its synthesis can be challenging. Additionally, the mechanism of action of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole. One potential direction is to further elucidate the mechanism of action of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole and its effects on various cellular pathways. Additionally, further studies are needed to determine the potential use of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole in combination with other anti-cancer agents for the treatment of cancer. Finally, the development of more efficient synthesis methods for 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole could facilitate its use in future research and clinical applications.
Méthodes De Synthèse
The synthesis of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole involves the reaction of 2-methoxyaniline with 2-chloro-1-(chloromethyl)benzimidazole in the presence of a base. This reaction results in the formation of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole, which can be purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole has been widely studied for its potential use in various scientific research applications. One of the most promising applications of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole is in the field of cancer research. Studies have shown that 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole exhibits potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole has also been shown to inhibit the growth and metastasis of cancer cells in various animal models.
Propriétés
Numéro CAS |
133688-90-1 |
|---|---|
Nom du produit |
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole |
Formule moléculaire |
C14H11ClN2O |
Poids moléculaire |
258.7 g/mol |
Nom IUPAC |
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H11ClN2O/c1-18-13-5-3-2-4-10(13)14-16-11-7-6-9(15)8-12(11)17-14/h2-8H,1H3,(H,16,17) |
Clé InChI |
WWSAAZFBTWUWBD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl |
SMILES canonique |
COC1=CC=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



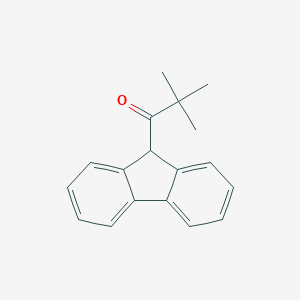
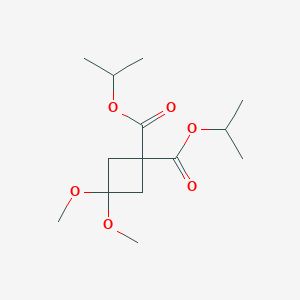
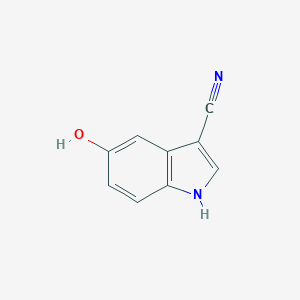
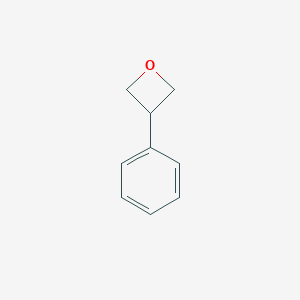
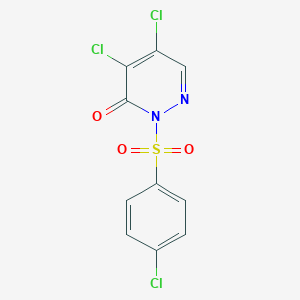
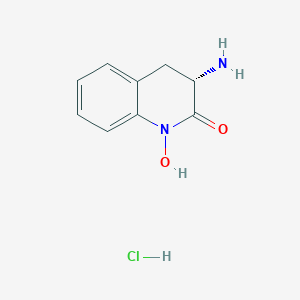
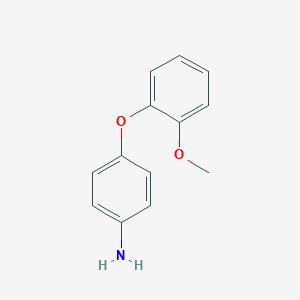
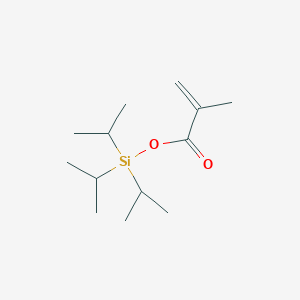
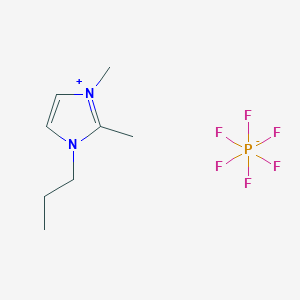
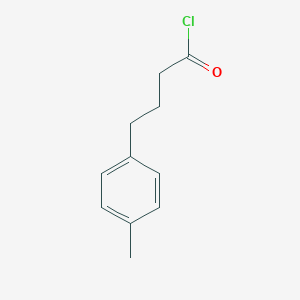
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)
